N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents include various aldehydes, amines, and catalysts such as erbium triflate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide can undergo several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can occur at various positions on the imidazole or tetrazole rings, often using halogenated compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
Uniqueness
N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide is unique due to its combination of imidazole and tetrazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H17N7O2 |
---|---|
Molecular Weight |
339.35 g/mol |
IUPAC Name |
N-[3-(1-methylimidazole-2-carbonyl)phenyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H17N7O2/c1-22-9-7-17-16(22)15(25)12-4-2-5-13(10-12)19-14(24)6-3-8-23-11-18-20-21-23/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,19,24) |
InChI Key |
DQASWQHUODPNNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.